molecular formula C7H5BrN2O4 B188514 4-Bromomethyl-1,2-dinitrobenzene CAS No. 114872-53-6

4-Bromomethyl-1,2-dinitrobenzene

Cat. No. B188514
M. Wt: 261.03 g/mol
InChI Key: FXAUAXFEMDPBEV-UHFFFAOYSA-N
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Description

4-Bromomethyl-1,2-dinitrobenzene is a chemical compound with the molecular formula C7H5BrN2O4 . It is also known by other names such as α-Bromo-p-nitrotoluene, α-Bromo-4-nitrotoluene, p-Nitrobenzyl bromide, 4-Nitrobenzyl bromide, α-Bromoparanitrotoluene, p-(Bromomethyl)nitrobenzene, and 4-(Bromomethyl)nitrobenzene .


Synthesis Analysis

The synthesis of 4-Bromomethyl-1,2-dinitrobenzene can be achieved through a multistep process. The first step involves nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration and bromination steps are generally performed using nitric acid and bromine, respectively .


Molecular Structure Analysis

The molecular structure of 4-Bromomethyl-1,2-dinitrobenzene consists of a benzene ring with a bromomethyl group and two nitro groups attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromomethyl-1,2-dinitrobenzene are generally nucleophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the bromine substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

4-Bromomethyl-1,2-dinitrobenzene, like other nitro compounds, has a high dipole moment, which falls between 3.5 D and 4.0 D, depending upon the nature of the substituent . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Safety And Hazards

4-Bromomethyl-1,2-dinitrobenzene is considered hazardous. It is fatal if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions in the study and application of 4-Bromomethyl-1,2-dinitrobenzene could involve further exploration of its reactivity and potential uses in synthesis. For instance, the use of Friedel Crafts reactions, which are hindered if the benzene ring is strongly deactivated, could be investigated . Additionally, the potential environmental impact of this compound, given its toxicity to aquatic life, could be an important area of future research .

properties

IUPAC Name

4-(bromomethyl)-1,2-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAUAXFEMDPBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-1,2-dinitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Lecarme, E Prado, A De Rache… - Inorganic …, 2014 - ACS Publications
A series of nine Ni(II) salophen complexes involving one, two, or three alkyl-imidazolium side-chains was prepared. The lengths of the side-chains were varied from one to three carbons…
Number of citations: 45 pubs.acs.org

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